molecular formula C9H13ClN4O B13636021 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one

2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B13636021
M. Wt: 228.68 g/mol
InChI Key: CFURYHIWBWZTHF-UHFFFAOYSA-N
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Description

“2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one” is a synthetic organic compound that features a pyrazole ring substituted with an amino and a chloro group, as well as a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one” typically involves multi-step organic reactions:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The amino and chloro groups can be introduced through substitution reactions using appropriate reagents such as amines and chlorinating agents.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and carbonyl compounds.

    Coupling Reactions: The final compound can be obtained by coupling the pyrazole and pyrrolidine derivatives under suitable conditions, often using catalysts and solvents.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen or the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Alcohols or dechlorinated compounds.

    Substitution Products: Amino or thiol derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, such compounds may be studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive agents.

Medicine

Medicinal chemistry research may explore the compound’s potential as a drug candidate for treating various diseases, including cancer, infections, and neurological disorders.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one” would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-1-(morpholin-1-yl)ethan-1-one
  • 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-1-(piperidin-1-yl)ethan-1-one

Uniqueness

The uniqueness of “2-(3-Amino-4-chloro-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one” lies in its specific substitution pattern and the presence of both a pyrazole and pyrrolidine ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C9H13ClN4O

Molecular Weight

228.68 g/mol

IUPAC Name

2-(3-amino-4-chloropyrazol-1-yl)-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C9H13ClN4O/c10-7-5-14(12-9(7)11)6-8(15)13-3-1-2-4-13/h5H,1-4,6H2,(H2,11,12)

InChI Key

CFURYHIWBWZTHF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C(=N2)N)Cl

Origin of Product

United States

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